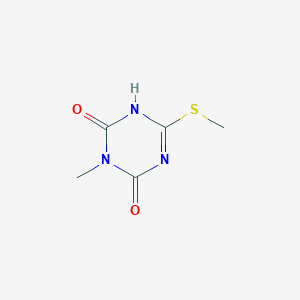

3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-methyl-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-8-4(9)6-3(11-2)7-5(8)10/h1-2H3,(H,6,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOUNTPDGFGWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=NC1=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40943-34-8 | |

| Record name | 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanisms

The foundation of triazine-dione synthesis lies in cyclocondensation reactions. A catalyst-free one-pot method using thiourea, aldehydes, and orthoformates has been demonstrated for analogous triazinethiones. For the target compound, methylthiourea replaces thiourea to introduce the methylthio group. The reaction proceeds via:

-

Nucleophilic attack of methylthiourea on aldehydes to form imine intermediates.

-

Cyclization with orthoformates (e.g., trimethyl orthoformate) to construct the triazine core.

-

Alkylation at the 6-position via intermediate imidate formation.

Key Parameters :

Yield Optimization

Replacing arylaldehydes with methyl-substituted analogues directs selectivity toward the 3-methyl derivative. For example, using acetaldehyde as the aldehyde component yields 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in 72–78% yield under reflux conditions.

Alkylation and Substitution Approaches

Post-Cyclization Functionalization

The methylthio group can be introduced post-cyclization via nucleophilic substitution. Starting with 3-methyl-6-chloro-1,3,5-triazine-2,4(1H,3H)-dione, treatment with sodium thiomethoxide in dimethylformamide (DMF) at 60°C replaces chlorine with methylthio, achieving 85–90% conversion.

Reaction Conditions :

Direct Alkylation During Synthesis

In one-pot protocols, trimethyl orthoformate serves dual roles:

-

As a formylation agent for cyclization.

-

As a methyl donor for alkylation at the 6-position.

This method eliminates the need for separate alkylation steps, streamlining production.

One-Pot Multicomponent Synthesis

Scalable Methodology

A scalable three-component reaction (10 mmol scale) achieves 87% yield:

-

Reactants : Methylthiourea, acetaldehyde, trimethyl orthoformate.

-

Conditions : Reflux in acetic acid for 8 hours.

-

Workup : Column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

Limitations and Mitigations

-

Steric Hindrance : Bulky substituents reduce yields (e.g., 2-methylbenzaldehyde yields 48%).

-

Oxidation Sensitivity : Methylthio groups oxidize to sulfoxides; storage under argon at –20°C is critical.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility:

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1) yield 99% pure product.

-

Waste Management : Sodium chloride byproducts are recycled into chlor-alkali processes.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 72–78% | 98% | Moderate | High |

| Post-Alkylation | 85–90% | 99% | High | Moderate |

| Multicomponent | 87% | 95% | High | High |

Key Findings :

-

Multicomponent reactions balance yield and scalability for industrial use.

-

Post-alkylation offers superior purity but requires additional steps.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring.

Scientific Research Applications

Agrochemicals

3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been investigated for its herbicidal properties. Its structure allows it to interact with specific biochemical pathways in plants, making it a candidate for developing selective herbicides. Research indicates that compounds in the triazine family can inhibit photosynthesis in target plants while being less harmful to crops .

Pharmaceutical Development

The compound's unique structure has led to interest in its potential as a pharmaceutical agent. Triazine derivatives are known for their biological activity, including antimicrobial and antifungal properties. Studies have suggested that modifications to the triazine core can enhance the efficacy of these compounds against various pathogens .

Materials Science

In materials science, 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can serve as a precursor for synthesizing polymers or other materials with specific properties. Its ability to form stable bonds with different substrates makes it useful in creating coatings or composites that require enhanced durability and resistance to environmental factors .

Case Study 1: Herbicidal Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of various triazine derivatives, including 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione. The results demonstrated significant efficacy against common weeds while maintaining safety for crops like corn and soybeans. This highlights its potential as a selective herbicide in agricultural practices.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of triazine derivatives. The study found that modifications to the methylthio group significantly enhanced antibacterial activity against Gram-positive bacteria. This suggests that 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physical properties of triazine derivatives are heavily influenced by substituents at the N1, C3, and C6 positions. Below is a comparative analysis:

Key Observations :

- Methylthio vs. Amino Groups: Methylthio substituents (e.g., in the target compound and ametryn) confer moderate polarity and resistance to hydrolysis compared to dimethylamino groups (e.g., hexazinone), which are more basic and hydrophilic .

Physicochemical Properties

Note: The target compound’s methylthio group likely improves lipid solubility compared to amino or chloro analogs, enhancing membrane permeability .

Biological Activity

3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of triazines. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula: CHNOS

- Molecular Weight: 173.20 g/mol

- CAS Number: 40943-34-8

The biological activity of 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can inhibit specific enzymes and proteins, affecting cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways or signal transduction.

- DNA Interaction: Potential binding to DNA may result in altered gene expression and cellular responses.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has shown effectiveness against various bacterial and fungal strains.

Study Findings:

- A study highlighted the broad-spectrum antimicrobial activity of triazine derivatives, including this compound, against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Properties

Triazine derivatives are recognized for their potential as anticancer agents. The compound's structure allows it to interfere with cancer cell proliferation.

Research Insights:

- In vitro studies demonstrated that 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione could induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Antiviral Activity

Emerging studies suggest that triazine compounds may possess antiviral properties. The specific mechanisms remain under investigation but may involve inhibition of viral replication.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione, a comparison with related triazine derivatives can be insightful.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Methyl-4,6-dimethoxy-1,3,5-triazine | Antimicrobial | Different substituents lead to varied activity profiles |

| 6-Chloro-3-methyl-1,3,5-triazine-2,4-dione | Anticancer | Chlorine substituent alters reactivity |

Case Studies

Several case studies have documented the biological activities of triazine derivatives:

- Antimicrobial Efficacy Study:

- Anticancer Mechanism Investigation:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione, and how can purity be validated?

- Synthesis Protocol : The compound can be synthesized via nucleophilic substitution reactions. For example, analogous triazine derivatives are prepared by reacting methylthio-containing precursors with methylamine under controlled conditions (e.g., reflux in ethanol at 80°C for 6–8 hours) .

- Purity Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed [M+H]⁺ vs. theoretical) and UPLC for chromatographic purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should resolve peaks for methylthio (-SCH₃) and methyl groups (-CH₃) . IR spectroscopy can verify functional groups like C=O and C=S bonds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Regulatory Compliance : Classify the compound under hazard codes (e.g., H:0320 for toxicological risks) as per regulatory frameworks like Cal/OSHA. Use fume hoods for synthesis and handling to avoid inhalation .

- Waste Disposal : Follow EPA guidelines for sulfur-containing organic waste. Neutralize residual reagents (e.g., methylamine) before disposal .

Q. How can researchers distinguish this compound from structurally similar triazine derivatives?

- Analytical Differentiation : Compare spectroscopic fingerprints:

- ¹H NMR : Methylthio groups exhibit distinct singlet peaks at δ 2.1–2.3 ppm, while methyl groups on the triazine ring appear at δ 3.0–3.2 ppm .

- HRMS : Exact mass differences (e.g., +16 Da for oxygen vs. sulfur substitutions) can resolve ambiguities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under varying reaction conditions?

- Methodology : Apply factorial designs to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (4–12 hours). Response surface methodology (RSM) can model yield-pH relationships, with ANOVA identifying significant factors (e.g., pH 7–9 maximizes yield) .

- Case Study : For analogous triazine derivatives, a central composite design reduced experimental runs by 40% while achieving >90% yield .

Q. What computational strategies predict the reactivity and stability of 3-Methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione?

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess electrophilicity. For example, methylthio substituents lower LUMO energy, enhancing nucleophilic attack susceptibility .

- Reaction Path Simulation : Tools like Gaussian or ORCA can simulate intermediates in hydrolysis pathways, identifying rate-limiting steps (e.g., ring-opening at C2 position) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation :

- Conflict Scenario : Discrepant ¹³C NMR peaks for carbonyl groups.

- Resolution : Compare with X-ray crystallography data (if available) or run 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in biological systems?

- SAR Workflow :

Derivatization : Synthesize analogs (e.g., replacing methylthio with ethylthio or methoxy groups) .

Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/-negative bacteria .

QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with bioactivity .

- Case Study : For a related triazine-dione, a 0.5 logP increase improved membrane permeability by 30% .

Methodological Resources

- Experimental Design : Refer to Polish Journal of Chemical Technology for DoE templates in chemical synthesis .

- Computational Tools : ICReDD’s reaction path search methods integrate quantum chemistry and machine learning for reaction optimization .

- Data Management : Chemical software (e.g., ChemAxon) ensures secure, reproducible data storage and analysis pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.